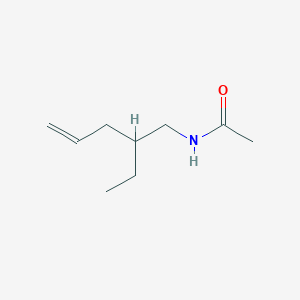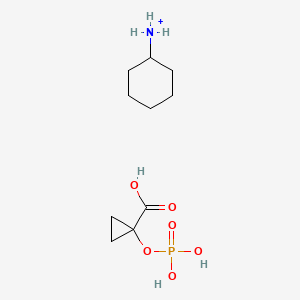
2-Chloroemodic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloroemodic acid is a chlorinated derivative of emodic acid, a naturally occurring anthraquinone. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of a chlorine atom in its structure significantly alters its reactivity and biological activity compared to its non-chlorinated counterpart.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroemodic acid typically involves the chlorination of emodic acid. One common method is the direct chlorination of emodic acid using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent over-chlorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of chlorinating agents like sulfuryl chloride (SO2Cl2) in the presence of a catalyst to enhance the reaction rate and yield. The reaction conditions are optimized to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloroemodic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to hydroquinones.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chloroemodic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity due to its ability to interfere with cellular processes.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 2-Chloroemodic acid involves its interaction with cellular components. The chlorine atom enhances its ability to form reactive intermediates, which can interact with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes, disruption of cellular membranes, and induction of oxidative stress, contributing to its antimicrobial and anticancer activities.
Comparación Con Compuestos Similares
Similar Compounds
Emodic acid: The non-chlorinated parent compound.
2-Chloro-isorhodoptilometrin: Another chlorinated derivative with similar properties.
2-Chloro-desmethyldermoquinone: A structurally related compound with distinct biological activities.
Uniqueness
2-Chloroemodic acid is unique due to the presence of the chlorine atom, which significantly alters its chemical reactivity and biological activity compared to its non-chlorinated counterparts. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H7ClO7 |
|---|---|
Peso molecular |
334.66 g/mol |
Nombre IUPAC |
6-chloro-4,5,7-trihydroxy-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H7ClO7/c16-11-8(18)3-6-10(14(11)21)13(20)9-5(12(6)19)1-4(15(22)23)2-7(9)17/h1-3,17-18,21H,(H,22,23) |
Clave InChI |
JGHTWRZCNLXYPF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=O)C3=CC(=C(C(=C3C2=O)O)Cl)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(azepan-1-yl)ethyl]-3,7,9-trimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14080708.png)
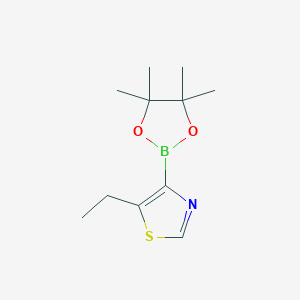
![3-([1,2,4]Triazolo[3,4-a]phthalazin-3-yl)prop-2-enoic acid](/img/structure/B14080715.png)

![[4-[C-(4-chlorophenyl)-N-[1-(1-phenylcyclobutyl)ethylideneamino]carbonimidoyl]phenyl] methanesulfonate](/img/structure/B14080739.png)
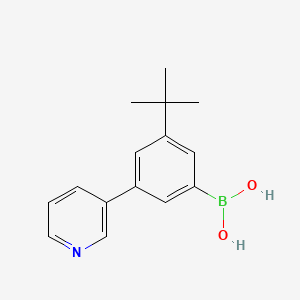
![1H-Pyrrolo[2,3-b]pyridine, 4-(3,5-difluorophenyl)-](/img/structure/B14080746.png)
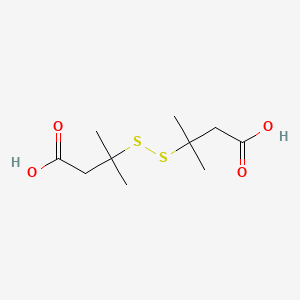
![1-Bromo-4-[(1Z)-2-nitro-1-propen-1-yl]benzene](/img/structure/B14080762.png)
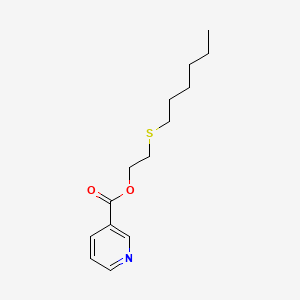
![2-Azatricyclo[5.1.0.0~3,5~]octa-1(7),2,5-triene](/img/structure/B14080780.png)
